2-Chloro-4-isopropoxy-benzylamine
Overview
Description
2-Chloro-4-isopropoxy-benzylamine is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Thioester Chromogenic Substrates and Anticoagulants
One study explores the kinetics of inhibition of factor VIIa by mechanism-based isocoumarin inhibitors of trypsin-like enzymes, highlighting the potential use of isocoumarin derivatives as anticoagulants in therapeutic situations where short-term anticoagulant effects are desirable. These findings suggest applications in the development of novel anticoagulant compounds (Kam et al., 1990).
Enzymic Oxidation and Synthetic Applications
Another study demonstrates the enzymatic oxidation of 4-chloroaniline to 4-chloronitrosobenzene by chloroperoxidase, opening avenues for synthetic applications in organic chemistry and enzyme catalysis (Corbett et al., 1978).
Photodecomposition for Environmental Remediation
Research on the ultraviolet irradiation of chlorobenzoic acids, including the 4-chloro isomer, indicates potential applications in environmental chemistry for the remediation of chlorinated aromatic compounds (Crosby & Leitis, 1969).
Synthesis of Dialkyltriazanium Chlorides
The chloramination of alkyl- and dialkylamines, leading to various triazanium chlorides, showcases applications in the synthesis of nitrogen-containing compounds, which could be of interest in materials science and synthetic organic chemistry (Khatib & Sisler, 1990).
Chain End Functionalization in Polymer Science
A study on the end-quenching of TiCl4-catalyzed quasiliving polyisobutylene polymerizations with alkoxybenzenes, including isopropoxybenzene, highlights the potential for direct chain end functionalization in polymer science, offering a pathway to modify polymers for various applications (Morgan, Martínez-Castro, & Storey, 2010).
Properties
IUPAC Name |
(2-chloro-4-propan-2-yloxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-7(2)13-9-4-3-8(6-12)10(11)5-9/h3-5,7H,6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUIRMSILVRYHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.